4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane typically involves the borylation of the parent heterocycle. One common method is the direct borylation reaction, which can be performed under inert atmosphere conditions using reagents such as borate dicarboxylate ester and sodium methoxide . The reaction is usually carried out in a solvent like methanol at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The compound’s boron-containing structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or materials science .
Comparison with Similar Compounds
Similar Compounds
5,10-Diborylated naphtho[1,2-c5,6-c′]bis[1,2,5]thiadiazole: This compound is another boron-containing molecule used in the synthesis of high-performance semiconducting polymers.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Known for its applications in organic semiconductor building blocks.
Uniqueness
4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane stands out due to its unique structural properties, which provide distinct advantages in various chemical reactions and applications. Its ability to form stable boron-containing intermediates makes it a valuable tool in organic synthesis and materials science.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-naphtho[1,2-b][1]benzofuran-7-yl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)17-10-7-11-18-19(17)16-13-12-14-8-5-6-9-15(14)20(16)24-18/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJHKLOXRJFSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=C(C5=CC=CC=C5C=C4)OC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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